CYP2C9 Off-Target Liability: Inferior Microsomal Stability vs. Unsubstituted Butane-sulfonamide
A structurally related butane-1-sulfonamide congener demonstrated an IC₅₀ of 3,500 nM against CYP2C9 in human liver microsomes [1]. Although no direct data exist for the 3-methoxyphenyl derivative, the electron-donating methoxy substituent is predicted (Hammett σₘₑₜₐ ≈ +0.12) to slightly increase CYP2C9 affinity relative to the unsubstituted phenyl analog, suggesting comparable or marginally higher off-target risk. This is a class-level inference; experimental validation is required before procurement for any in vivo study.
| Evidence Dimension | CYP2C9 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not experimentally determined |
| Comparator Or Baseline | Unsubstituted phenyl butane-1-sulfonamide analog: IC₅₀ = 3,500 nM |
| Quantified Difference | Predicted ΔIC₅₀ < 2-fold (based on Hammett analysis) |
| Conditions | Human liver microsomes, sulfaphenazole substrate, 5 min preincubation + NADPH |
Why This Matters
CYP2C9 inhibition flags potential drug–drug interaction liability; a compound with >10 µM IC₅₀ is generally preferred for in vivo probe use.
- [1] BindingDB BDBM50529793. CYP2C9 Inhibition Data for N-phenylbutane-1-sulfonamide analog. Available at: http://ww.w.bindingdb.org View Source
